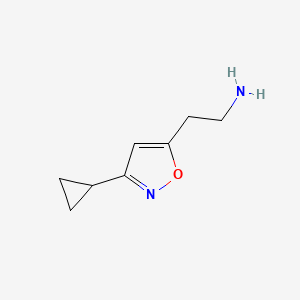
Bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride: is a coordination compound featuring rhodium as the central metal ion. This compound is known for its unique structure and significant applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride typically involves the reaction of rhodium chloride with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Advanced purification techniques, such as column chromatography, may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the rhodium center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the rhodium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various ligands, such as phosphines or amines, can be used under mild conditions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
Scientific Research Applications
Chemistry:
Biology and Medicine:
Anticancer Research: Rhodium complexes have shown potential in anticancer research due to their ability to interact with DNA and inhibit cancer cell growth.
Industry:
Mechanism of Action
The mechanism of action of bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride involves the coordination of the rhodium center with various ligands. This coordination can alter the electronic properties of the rhodium ion, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as DNA interaction in anticancer research or activation of substrates in catalytic reactions .
Comparison with Similar Compounds
Bis(dichloro(pentamethylcyclopentadienyl)rhodium): This compound has a similar structure but different ligands, leading to distinct properties and applications.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: Another related compound with unique catalytic properties.
Uniqueness: Bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride is unique due to its specific ligand arrangement, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications and research areas .
Properties
Molecular Formula |
C20H32Cl4Rh2 |
|---|---|
Molecular Weight |
620.1 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+);tetrachloride |
InChI |
InChI=1S/2C10H16.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI Key |
XPOXQTDUMBBGLJ-UHFFFAOYSA-J |
Canonical SMILES |
CC1C(=C(C(=C1C)C)C)C.CC1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
![tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)
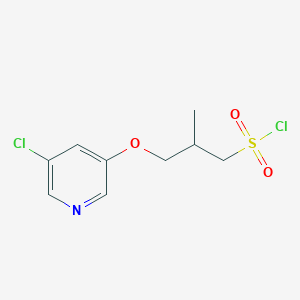
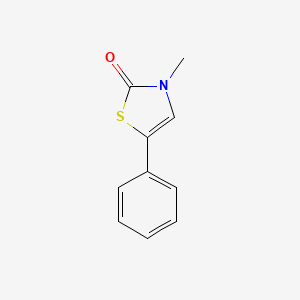
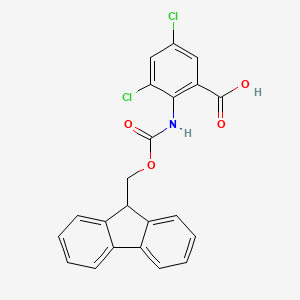
![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)
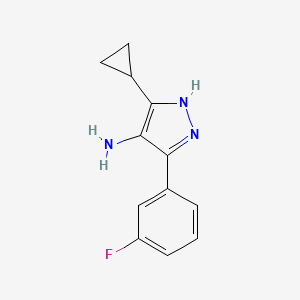
![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)



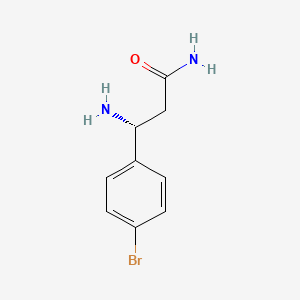
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)
